

1-Chloro-3-iodo-5-nitrobenzene molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-3-iodo-5-nitrobenzene

Cat. No.: B175260

[Get Quote](#)

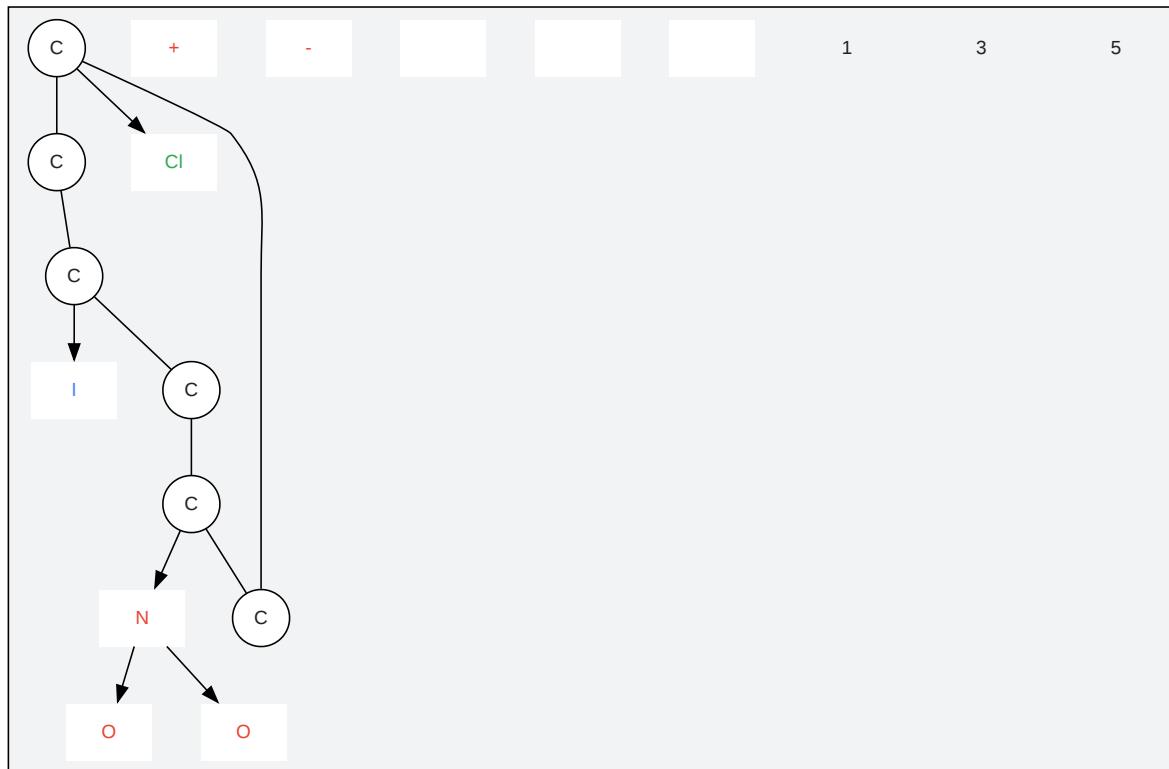
An In-depth Technical Guide to **1-Chloro-3-iodo-5-nitrobenzene**

Abstract

This technical guide provides a comprehensive overview of **1-Chloro-3-iodo-5-nitrobenzene** (CAS No: 123158-76-9), a tri-substituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The document details the molecule's structural characteristics, physicochemical properties, and predicted spectroscopic data. Furthermore, it outlines a plausible synthetic pathway with a detailed experimental protocol and discusses the compound's chemical reactivity, highlighting its potential as a versatile building block for the synthesis of more complex molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's core attributes.

Molecular Structure and Identification

1-Chloro-3-iodo-5-nitrobenzene is a benzene ring substituted with a chlorine atom, an iodine atom, and a nitro group at the 1, 3, and 5 positions, respectively. The presence of three different functional groups on the aromatic ring, each with distinct electronic and steric properties, makes it a valuable and versatile chemical intermediate. The nitro group is strongly electron-withdrawing, which influences the reactivity of the entire ring system.



Caption: 2D structure of **1-Chloro-3-iodo-5-nitrobenzene**.

The key chemical identifiers for this compound are summarized in the table below.

Identifier	Value
IUPAC Name	1-chloro-3-iodo-5-nitrobenzene [1]
CAS Number	123158-76-9 [1] [2] [3] [4]
Molecular Formula	C ₆ H ₃ ClINO ₂ [1] [2] [3]
Molecular Weight	283.45 g/mol [1] [2] [3]
Canonical SMILES	C1=C(C=C(C=C1Cl)I)--INVALID-LINK--[O-] [1] [2]
InChI	InChI=1S/C6H3ClINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H [1]
InChIKey	MHCNYROPQXSCSQ-UHFFFAOYSA-N [1]

Physicochemical Properties

The physical and chemical properties of **1-Chloro-3-iodo-5-nitrobenzene** are crucial for its handling, storage, and application in synthesis.

Property	Value	Source
Melting Point	70 °C	[3]
Density	2.094 g/cm ³	[3]
LogP	3.376	[4]
Polar Surface Area	45.82 Å ²	[4]
Storage Conditions	Keep in a dark place, sealed in dry, room temperature.	[3]

Spectroscopic Characterization (Predicted)

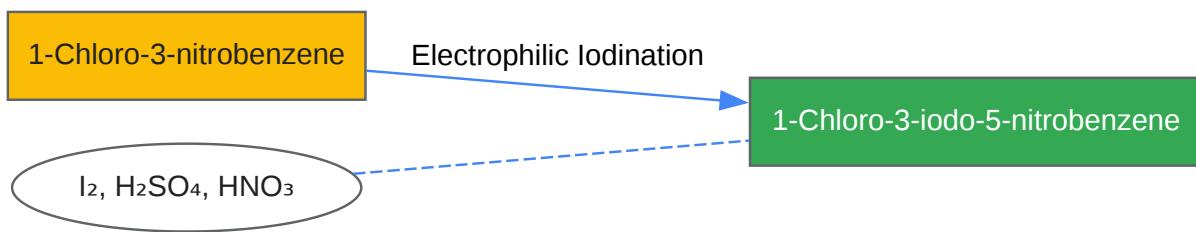
While specific experimental data is not widely published, the spectral characteristics of **1-Chloro-3-iodo-5-nitrobenzene** can be reliably predicted based on its structure and comparison with analogous compounds.

- ^1H NMR Spectroscopy: The spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. Each proton will appear as a triplet or a doublet of doublets due to meta-coupling with the other two protons. The proton at C4 (between the chloro and iodo groups) would be the most upfield, while the proton at C2 (between the chloro and nitro groups) and C6 (between the iodo and nitro groups) would be further downfield due to the deshielding effect of the adjacent nitro group.
- ^{13}C NMR Spectroscopy: The spectrum will display six unique signals for the six aromatic carbons. The carbons directly attached to the electron-withdrawing nitro group (C5), chlorine (C1), and iodine (C3) will have characteristic chemical shifts. The C-I bond will show the most upfield shift among the substituted carbons, while the C- NO_2 will be significantly downfield.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the nitro group, typically appearing around 1530 cm^{-1} (asymmetric stretch) and 1350 cm^{-1} (symmetric stretch). Other expected peaks include C-H stretching for the aromatic ring ($\sim 3100\text{-}3000\text{ cm}^{-1}$), C=C ring stretching ($\sim 1600\text{-}1450\text{ cm}^{-1}$), and C-Cl stretching ($\sim 800\text{-}600\text{ cm}^{-1}$).
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at m/z 283. The spectrum will also show a characteristic $\text{M}+2$ peak at m/z 285 with an intensity approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways would include the loss of NO_2 (m/z 237), O, and the halogen atoms.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of **1-Chloro-3-iodo-5-nitrobenzene** is the direct electrophilic iodination of the commercially available starting material, 1-chloro-3-nitrobenzene. The nitro and chloro groups are meta-directing, which favors substitution at the C5 position. The reaction typically requires an iodine source, such as molecular iodine (I_2), and a strong oxidizing agent or Lewis acid catalyst to generate the electrophilic iodine species.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-Chloro-3-iodo-5-nitrobenzene**.

Experimental Protocol: Iodination of 1-Chloro-3-nitrobenzene

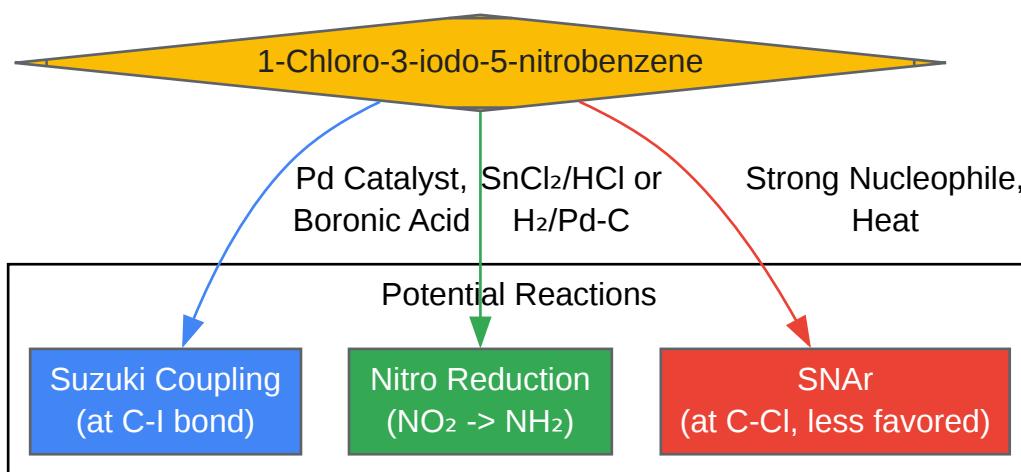
Disclaimer: This protocol is a representative example and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1-chloro-3-nitrobenzene (1 equivalent) and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
- Addition of Reagents: Add finely powdered iodine (1.1 equivalents) to the stirred mixture. Subsequently, add a mixture of concentrated sulfuric acid and nitric acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The crude product will precipitate as a solid.
- Purification: Filter the solid, wash thoroughly with cold water to remove acid, and then with a sodium thiosulfate solution to remove unreacted iodine. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure **1-Chloro-3-iodo-5-nitrobenzene**.

Chemical Reactivity and Applications

The utility of **1-Chloro-3-iodo-5-nitrobenzene** as a synthetic intermediate stems from the differential reactivity of its functional groups.

- Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the selective introduction of aryl, alkynyl, or amino groups at the C3 position. The C-Cl bond is significantly less reactive and will typically remain intact under conditions optimized for C-I coupling.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative (3-chloro-5-iodoaniline) using standard reducing agents like tin(II) chloride (SnCl_2), hydrogen gas with a palladium catalyst ($\text{H}_2/\text{Pd-C}$), or iron in acidic media. This resulting amino group is a key functional handle for further transformations, such as amide bond formation or diazotization.
- Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the aromatic ring for SNAr. While the chlorine atom is at a meta position relative to the nitro group, the overall electron deficiency of the ring can still facilitate substitution under forcing conditions, though it is less favored than at ortho/para positions.



[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **1-Chloro-3-iodo-5-nitrobenzene**.

This trifunctional reactivity makes the compound an excellent scaffold in drug discovery, allowing for the stepwise and regioselective construction of complex molecular architectures.

Conclusion

1-Chloro-3-iodo-5-nitrobenzene is a highly functionalized aromatic compound with a well-defined molecular structure. Its combination of a reactive iodine atom suitable for cross-coupling, a reducible nitro group, and a more stable chlorine atom provides a powerful platform for synthetic chemists. The predictable reactivity allows for its strategic use in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials, making it a valuable building block for advanced scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-3-iodo-5-nitrobenzene | C₆H₃ClINO₂ | CID 19735170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. 3-chloro-5-iodonitrobenzene | 123158-76-9 [chemicalbook.com]
- 4. 1-chloro-3-iodo-5-nitrobenzene, CasNo.123158-76-9 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- To cite this document: BenchChem. [1-Chloro-3-iodo-5-nitrobenzene molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175260#1-chloro-3-iodo-5-nitrobenzene-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com